molecular formula C3H2Cl2N2 B13553768 2,4-Dichloroimidazole

2,4-Dichloroimidazole

Cat. No.: B13553768
M. Wt: 136.96 g/mol
InChI Key: LRDLVPORISMMKL-UHFFFAOYSA-N
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Description

2,4-Dichloroimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of chlorine atoms at the 2nd and 4th positions of the imidazole ring makes this compound a unique and valuable compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloroimidazole typically involves the chlorination of imidazole derivatives. One common method is the chlorination of 1,5-diarylimidazoles using N-chlorosuccinimide, which yields a mixture of 4-chloro-, 2-chloro-, and 2,4-dichloroimidazoles . Another method involves the lithiation of 1-methylimidazole followed by treatment with halogen reagents such as chlorine .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloroimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

Major Products Formed:

    Substituted Imidazoles: Products with various functional groups replacing the chlorine atoms.

    Oxidized Imidazoles: Compounds with altered oxidation states of the imidazole ring.

Mechanism of Action

The mechanism of action of 2,4-Dichloroimidazole involves its interaction with various molecular targets. The chlorine atoms enhance its reactivity, allowing it to form strong bonds with biological molecules. This interaction can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloroimidazole is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,5-dichloro-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2N2/c4-2-1-6-3(5)7-2/h1H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDLVPORISMMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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